![molecular formula C14H14BrNO4S2 B2833232 (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 2034421-19-5](/img/structure/B2833232.png)
(5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (like temperature, pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, etc., to understand the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions favorable for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc. These properties can often be predicted using computational chemistry .Scientific Research Applications
Synthesis and Physicochemical Properties
The synthesis and physicochemical properties of derivatives related to (5-Bromofuran-2-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone have been explored in several studies. One study focused on the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes, resulting in compounds with high yield. These compounds exhibited significant antibacterial activity towards various strains of microorganisms, suggesting potential for further investigation against multi-resistant strains (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of related derivatives. For instance, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its brominated derivatives were synthesized and evaluated for their in vitro antioxidant activities. These compounds, particularly the phenol with two phenolic rings and five phenolic hydroxyl groups, demonstrated potent antioxidant and radical scavenging abilities, highlighting their potential as molecules with significant antioxidant properties (Archiv der Pharmazie, 2012).
Nucleophilic Substitution Reactions
Another study investigated the kinetics of reactions involving 5-bromo-2-nitro-3-R-thiophens and related compounds with various nucleophiles in methanol. The observed alkyl activation, regardless of the alkyl group's position relative to the leaving bromine, provided insights into nucleophilic substitution mechanisms and the reactivity of such compounds (Journal of The Chemical Society-perkin Transactions 1, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-bromofuran-2-yl)-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S2/c15-13-4-3-10(20-13)14(17)16-6-5-12(11-2-1-8-21-11)22(18,19)9-7-16/h1-4,8,12H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMDEVYOIQZJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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